Cas no 2230640-94-3 ((2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone)
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone
- TT10
- TT-10
- [4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone
- MS-24025
- HY-125016
- SCHEMBL25399484
- CS-0088605
- GLXC-20250
- TT-10?
- TAZ-K
- DA-68390
- 5-(5-fluorothiophene-2-carbonyl)-N2-(prop-2-en-1-yl)-1,3-thiazole-2,4-diamine
- EX-A9458
- 2230640-94-3
-
- Inchi: 1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15)
- InChI Key: GVYPHJQPOHDZEI-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1C(C1=CC=C(F)S1)=O)N)NCC=C
Computed Properties
- Exact Mass: 283.02493246g/mol
- Monoisotopic Mass: 283.02493246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 125
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1465480-5mg |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone |
2230640-94-3 | 98% | 5mg |
$100.0 | 2025-02-28 | |
| Ambeed | A1465480-10mg |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone |
2230640-94-3 | 98% | 10mg |
$160.0 | 2025-02-28 | |
| Ambeed | A1465480-25mg |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone |
2230640-94-3 | 98% | 25mg |
$320.0 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1325893-1g |
TT-10 |
2230640-94-3 | 98% | 1g |
$3000 | 2025-02-19 | |
| MedChemExpress | HY-125016-10mM*1 mL in DMSO |
TT-10 |
2230640-94-3 | 98.08% | 10mM*1 mL in DMSO |
¥1100 | 2024-04-19 | |
| MedChemExpress | HY-125016-5mg |
TT-10 |
2230640-94-3 | 98.08% | 5mg |
¥1000 | 2024-04-19 | |
| MedChemExpress | HY-125016-10mg |
TT-10 |
2230640-94-3 | 98.08% | 10mg |
¥1600 | 2024-04-19 | |
| MedChemExpress | HY-125016-25mg |
TT-10 |
2230640-94-3 | 98.08% | 25mg |
¥3200 | 2024-04-19 | |
| MedChemExpress | HY-125016-50mg |
TT-10 |
2230640-94-3 | 98.08% | 50mg |
¥5100 | 2024-04-19 | |
| Biosynth | FPD64094-5 mg |
TT-10 |
2230640-94-3 | 5mg |
$150.15 | 2023-01-04 |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone Suppliers
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone
Chemical Compound: (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone
The compound (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone, identified by the CAS number 2230640-94-3, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug design. The structure of this compound features a thiazole ring substituted with an allylamino group at position 2 and an amino group at position 4, further connected to a methanone group that is linked to a 5-fluorothiophene moiety. This combination of functional groups makes the compound highly versatile and intriguing for researchers.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the allylamino group introduces additional flexibility and reactivity to the molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the fluorinated thiophene moiety contributes to the compound's electronic properties and lipophilicity, which are critical factors in drug design. These features make (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone a promising candidate for exploring novel therapeutic agents.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and fluorination. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. For instance, recent advancements in catalytic methods and green chemistry have been applied to minimize environmental impact while maintaining the quality of the final product. The synthesis of such complex molecules often requires meticulous planning and precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity.
In terms of physical properties, (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's UV-vis spectrum shows strong absorption bands in the visible region, which could be exploited for applications in optoelectronics or sensing technologies.
Biological evaluations of this compound have revealed interesting activities against several disease-relevant targets. For example, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response. Additionally, preliminary assays indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. These findings underscore its potential as a lead compound for drug development programs targeting infectious diseases or chronic inflammatory conditions.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have been employed to predict its binding modes with target proteins, providing valuable insights into its mechanism of action. Such computational approaches complement experimental studies by reducing the time and resources required for lead optimization.
In conclusion, (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functionalities. Its unique combination of functional groups and promising biological activities make it a subject of intense research interest. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in medicinal chemistry and materials science.
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